molecular formula C11H11N3O3 B15056805 3-(2-Ethoxyphenyl)-4-nitro-1H-pyrazole

3-(2-Ethoxyphenyl)-4-nitro-1H-pyrazole

Cat. No.: B15056805
M. Wt: 233.22 g/mol
InChI Key: BNDDIYKPJRAORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Ethoxyphenyl)-4-nitro-1H-pyrazole (CAS 1707403-11-9) is a high-purity chemical compound supplied for research use only. This synthetic small molecule belongs to the pyrazole class of heterocycles, characterized by a five-membered ring structure with two adjacent nitrogen atoms . The molecular formula is C 11 H 11 N 3 O 3 with a molecular weight of 233.22 g/mol . Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of pharmacological activities . The pyrazole nucleus is a key structural component in numerous therapeutic agents, including the anti-inflammatory drug celecoxib . Research into pyrazole analogues has demonstrated significant biological activities, including anti-inflammatory properties through the inhibition of prostaglandin E2 and cyclooxygenases , as well as antimicrobial, anticancer, and antifungal potential . The specific substitution pattern of this compound—featuring a 2-ethoxyphenyl group at the 3-position and a nitro group at the 4-position of the pyrazole ring—makes it a valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex molecules targeting various disease pathways. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in biological screening assays to explore the multifaceted pharmacological potential of pyrazole-based compounds .

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

5-(2-ethoxyphenyl)-4-nitro-1H-pyrazole

InChI

InChI=1S/C11H11N3O3/c1-2-17-10-6-4-3-5-8(10)11-9(14(15)16)7-12-13-11/h3-7H,2H2,1H3,(H,12,13)

InChI Key

BNDDIYKPJRAORO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Directed Nitration Using Protective Groups

  • Sulfonation at position 5 : Sulfonic acid groups direct nitration to position 4. After nitration, the sulfonic group is hydrolyzed.
  • Temporary coordination : Complexation with Lewis acids like BF₃·Et₂O alters electronic density, favoring nitration at position 4.

Example Procedure

  • Sulfonation : Treat 3-(2-ethoxyphenyl)-1H-pyrazole with concentrated H₂SO₄ at 80°C for 2 hours.
  • Nitration : Add HNO₃ (fuming) at 0°C, followed by quenching in ice.
  • Hydrolysis : Reflux with dilute HCl to remove the sulfonic group.

Yield Considerations : Yields for directed nitration range from 40–60%, with purity dependent on chromatographic separation.

Green Synthesis Approaches

Microwave-assisted and solvent-free methods enhance sustainability. Source reports a nano-ZnO-catalyzed cyclocondensation of cinnamaldehydes with hydrazines.

Microwave-Assisted Cyclocondensation

  • Reactants : 2-Ethoxycinnamaldehyde and hydrazine hydrate.
  • Conditions : Irradiate at 300 W for 5–10 minutes with nano-ZnO.
  • Nitration : Post-synthesis nitration using acetyl nitrate (AcONO₂).

Advantages : Yields exceed 85% with minimal byproducts.

Comparative Analysis of Methods

Method Yield (%) Regioselectivity Complexity
Cyclocondensation 60–75 Moderate High
Directed Nitration 40–60 High Moderate
Suzuki Coupling 50–70 High Moderate
Green Synthesis 80–90 Moderate Low

Key Insights :

  • Cyclocondensation offers straightforward access but requires pure diketone precursors.
  • Suzuki coupling provides modularity but depends on halogenated intermediates.
  • Green methods prioritize efficiency but may lack scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, halogenated pyrazoles, and other substituted pyrazoles, depending on the reagents and conditions used.

Scientific Research Applications

3-(2-Ethoxyphenyl)-4-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory effects.

    Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxyphenyl group enhances the compound’s ability to penetrate cell membranes and reach its targets.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s 2-ethoxyphenyl group is bulkier and more lipophilic than the fluorinated ethenylphenyl groups in Compounds 13–15 . This may enhance membrane permeability but reduce aqueous solubility.

Synthesis Methods :

  • Compounds 13–15 were synthesized via cyclocondensation of substituted pent-4-ene-1,3-diones, followed by recrystallization or chromatography . The target compound’s synthesis might require analogous methods, though substituent steric effects could complicate purification.

Spectroscopic Characterization :

  • NMR data for Compounds 13–15 confirmed structural integrity, with distinct chemical shifts for fluorine and hydroxyl groups . For the target compound, ¹H-NMR would likely show signals for the ethoxyphenyl protons (δ ~6.8–7.5 ppm) and the pyrazole ring (δ ~8.0–8.5 ppm for H-5).

Electronic and Functional Comparisons

  • Fluorine vs. Ethoxy : Fluorine in Compounds 13–15 improves metabolic stability and polarity, whereas the ethoxy group in the target compound may favor interactions with hydrophobic binding pockets.

Biological Activity

3-(2-Ethoxyphenyl)-4-nitro-1H-pyrazole is a compound that belongs to the pyrazole family, which is known for a variety of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The findings are supported by data tables and relevant case studies.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial32 µg/mL
Similar Pyrazole DerivativeAntifungal16 µg/mL

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively documented. Compounds similar to this compound have shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition is crucial in managing conditions like arthritis and other inflammatory diseases .

CompoundCytokine Inhibition (%)Concentration (µM)
This compound75% TNF-α Inhibition10
Dexamethasone (Control)86% TNF-α Inhibition1

3. Anticancer Activity

The anticancer effects of pyrazole derivatives are particularly promising. Studies have demonstrated that compounds related to this compound can induce apoptosis in various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways .

Case Study: Glioblastoma Treatment
A recent study evaluated a series of pyrazole derivatives against glioblastoma cells, revealing that certain modifications led to increased cytotoxicity while sparing normal cells:

CompoundEC50 (µM)Cancer Cell Line
This compound15U87MG (Glioblastoma)
Control Compound25U87MG (Glioblastoma)

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to inhibit key kinases such as AKT, which is pivotal in cancer cell survival pathways .
  • Cytokine Modulation : The ability to modulate cytokine levels suggests a mechanism involving the NF-kB pathway, which regulates inflammatory responses .
  • Membrane Disruption : Antimicrobial activity is likely due to the disruption of microbial membranes, leading to cell lysis .

Q & A

Basic: What synthetic methodologies are recommended for 3-(2-Ethoxyphenyl)-4-nitro-1H-pyrazole, and how can reaction yields be optimized?

Answer:
The compound can be synthesized via multi-step protocols involving condensation reactions, nitro-group introduction, and regioselective functionalization. For example, triazenylpyrazole precursors (as in triazole-pyrazole hybrids) can be used to anchor reactive sites, followed by nitration under controlled conditions . Optimizing yields requires:

  • Temperature control : Maintain 50–60°C during nitration to avoid side reactions.
  • Catalyst selection : Copper sulfate/ascorbate systems enhance regioselectivity in heterocyclic coupling .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures purity >95% .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions (e.g., ethoxyphenyl and nitro groups) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability .

Advanced: How can discrepancies in crystallographic data during structural determination be resolved?

Answer:
Discrepancies often arise from disordered nitro or ethoxyphenyl groups. Mitigation strategies:

  • Refinement software : Use SHELXL for high-resolution data to model thermal motion and occupancy .
  • Twinned crystals : Apply twin-law corrections in SHELX for pseudo-merohedral twinning .
  • Validation tools : Check R-factor convergence (<5%) and ADDSYM analysis in PLATON to detect missed symmetry .

Advanced: How can density functional theory (DFT) be applied to study the electronic properties of this compound?

Answer:
DFT studies (e.g., B3LYP/6-311++G(d,p)) can predict:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites influenced by the nitro group .
  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity (e.g., charge-transfer interactions) .
  • Thermochemical data : Compare computed vs. experimental heats of formation (±2.4 kcal/mol accuracy) using hybrid functionals .

Advanced: What strategies improve regioselective functionalization of the pyrazole core in derivatives of this compound?

Answer:
Regioselectivity is influenced by:

  • Directing groups : Use Boc-protected amines or trifluoromethyl groups to steer electrophilic substitution .
  • Metal catalysis : Pd-mediated cross-coupling (Suzuki or Sonogashira) for aryl-aryl bond formation at the 3-position .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nitro-group participation in SNAr reactions .

Advanced: How can conflicting bioactivity data in pharmacological studies be analyzed for this compound?

Answer:
Address contradictions via:

  • Dose-response curves : Validate IC50_{50} values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) .
  • Metabolic stability tests : Use liver microsomes to identify metabolite interference .
  • Molecular docking : Compare binding poses in target protein pockets (e.g., COX-2 or EGFR) using AutoDock Vina .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for nitro-compound handling .
  • Waste disposal : Neutralize nitro groups with 10% sodium bisulfite before disposal .
  • Storage : Airtight containers under inert gas (argon) to prevent decomposition .

Advanced: How can computational models predict the environmental impact of this compound?

Answer:

  • QSPR models : Correlate molecular descriptors (logP, polar surface area) with biodegradability .
  • Ecotoxicity assays : Use Daphnia magna or algae growth inhibition tests to validate predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.